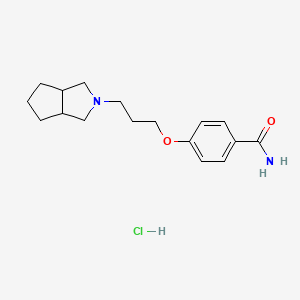
Sarcinapterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcinapterin is a coenzyme isolated from Methanosarcina barkeri.
Wissenschaftliche Forschungsanwendungen
Acupuncture Research and Neuroscience
Sarcinapterin has been implicated in research related to acupuncture and its neurological effects. Napadow et al. (2008) explored the neural mechanisms involved in cardiovascular regulation by acupuncture, which could be relevant to the study of substances like sarcinapterin in this context. This research contributes to a better understanding of how acupuncture affects the nervous system and might intersect with substances like sarcinapterin (Napadow et al., 2008).
Severe Asthma Research
Sarcinapterin may be relevant in the study of severe asthma. Jarjour et al. (2012) detailed the Severe Asthma Research Program (SARP), which aimed to characterize the molecular, biochemical, and cellular inflammatory features of severe asthma. Understanding these mechanisms could be critical for assessing the potential role of sarcinapterin in asthma research (Jarjour et al., 2012).
Enhancing Educational Methods
The application of sarcinapterin in educational settings, particularly in enhancing the understanding of scientific inquiry, can be inferred from Wong et al.'s (2008) study. They used real-life scientific research contexts to improve student-teachers' understanding of nature of science and scientific inquiry, a methodology that could be adapted to include sarcinapterin-related research (Wong et al., 2008).
Geophysics and Tectonics
Sarcinapterin's role in the field of geophysics and tectonics can be explored, as indicated by Salvi et al. (2012). Their research focused on understanding the earthquake cycle using Synthetic Aperture Radar (SAR) data, which could be relevant to studies investigating the geological applications of sarcinapterin (Salvi et al., 2012).
Wireless Power Transfer in Biomedical Applications
In the context of biomedical research, sarcinapterin might find applications in studies like those of Chow et al. (2019), who assessed wireless power transfer systems for in vivo electrophysiological recording. Sarcinapterin's potential interactions with such systems could be an area of interest (Chow et al., 2019).
Gastric Health Research
The study of sarcinapterin in gastric health is highlighted by Gaspar (2016) and Sopha et al. (2015), focusing on the bacterium Sarcina and its implications in gastric diseases. While these studies do not directly involve sarcinapterin, they underscore the importance of microbial research in gastric health, which may be relevant to sarcinapterin's applications (Gaspar, 2016), (Sopha et al., 2015).
SAR Application Research in Environmental Monitoring
Sarcinapterin's potential use in environmental monitoring is suggested by Nonaka and Sasagawa (2012), who reviewed the roles of the SAR Application Research Committee in Japan, focusing on disaster prevention and environmental monitoring. This indicates a potential avenue for sarcinapterin in similar research applications (Nonaka & Sasagawa, 2012).
Melanocortin Ligands Research
Holder and Haskell-Luevano (2004) conducted SAR studies on melanocortin peptides, which could provide a framework for understanding sarcinapterin's role in receptor-ligand interactions. This is particularly relevant in the context of developing specific activity ligands with desired biological properties (Holder & Haskell-Luevano, 2004).
Beef Cattle Production and Genomics
In agricultural research, Lambert (2008) explored the use of genetic information in beef cattle production, which could be a field where sarcinapterin's genetic interactions are significant. This research highlights the potential of genetic trait information in improving agricultural practices (Lambert, 2008).
Eigenschaften
CAS-Nummer |
89157-12-0 |
|---|---|
Produktname |
Sarcinapterin |
Molekularformel |
C35H48N7O19P |
Molekulargewicht |
901.77 |
IUPAC-Name |
(2-(((((2R,3S,4R,5S)-5-((5-(4-((1-(2-amino-7-methyl-4-oxo-1,4-dihydropteridin-6-yl)ethyl)amino)phenyl)-2,3,4-trihydroxypentyl)oxy)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-4-carboxybutanoyl)glutamic acid |
InChI |
InChI=1S/C35H48N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14,18-22,27-29,34,37,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H3,36,38,41,42,53)/t14?,18?,19?,20?,21?,22-,27?,28-,29-,34+/m1/s1 |
InChI-Schlüssel |
ZZZXRXDSTUEPEK-GQFBUSLDSA-N |
SMILES |
OC(C(C(CO[C@@H]1[C@@H]([C@@H]([C@@H](COP(O)(OC(C(NC(C(O)=O)CCC(O)=O)=O)CCC(O)=O)=O)O1)O)O)O)O)CC2=CC=C(NC(C3=C(C)N=C4NC(N)=NC(C4=N3)=O)C)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sarcinapterin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)


![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)


